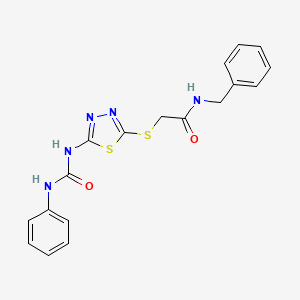

N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

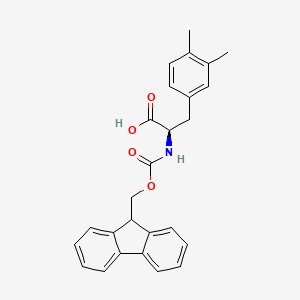

“N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic compound. It contains several functional groups including a benzyl group, a phenylureido group, a thiadiazol group, and an acetamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions of aromatic amines with K2S and DMSO to provide benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzyl and phenylureido groups are aromatic, the thiadiazol group contains a ring structure with sulfur and nitrogen atoms, and the acetamide group contains a carbonyl and an amine .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzothiazole ring could be opened in the presence of an aryl glyoxal, followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Cascade Reactions

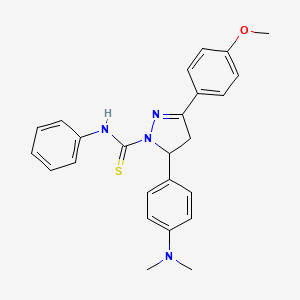

N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives have been utilized as starting materials for the synthesis of various heterocyclic compounds. For instance, thioureido-acetamides are accessible via gas-solid reactions and serve as precursors for one-pot cascade reactions leading to heterocycles like 2-iminothiazoles, thioparabanic acids, and others with excellent atom economy. These methodologies offer benign new accesses to important heterocycles, demonstrating the compound's utility in organic synthesis and drug discovery processes (Schmeyers & Kaupp, 2002).

Antitumor Activity

Research on N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives has also revealed potential antitumor activities. New derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity against various human tumor cell lines. Some compounds have shown considerable anticancer activity, highlighting the potential of these derivatives in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antifungal Applications

The antimicrobial potential of N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives has been extensively investigated. Compounds synthesized from this scaffold have displayed promising antimicrobial activities against a range of gram-positive and gram-negative bacteria, as well as fungal strains. This indicates their potential as lead compounds for developing new antimicrobial agents, addressing the increasing need for novel treatments against resistant microbial strains (Rezki, 2016).

Glutaminase Inhibition for Cancer Therapy

Derivatives of N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been explored as glutaminase inhibitors, demonstrating significant potential in cancer therapy. These compounds, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have shown to attenuate the growth of cancer cells in vitro and in mouse models. Their development contributes to the growing field of targeted cancer therapies, focusing on metabolic pathways crucial for tumor growth and survival (Shukla et al., 2012).

Eigenschaften

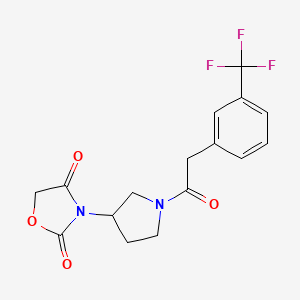

IUPAC Name |

N-benzyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

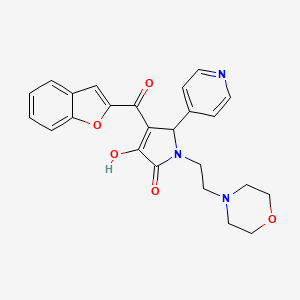

InChI |

InChI=1S/C18H17N5O2S2/c24-15(19-11-13-7-3-1-4-8-13)12-26-18-23-22-17(27-18)21-16(25)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,24)(H2,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXGHHSCMZIEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-3-nitrophenyl)amino)formamide](/img/structure/B2672482.png)

![3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2672485.png)

![Acetic acid;1-[(3-carbamimidoylphenyl)methyl]-3-(2-fluorophenyl)urea](/img/structure/B2672487.png)

![N-(4-ethylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2672491.png)

![3-{[3-(3-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2672492.png)

![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2672500.png)